(E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
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Description
(E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one, also known as FLY, is a synthetic compound that belongs to the class of indole-based cannabinoids. It has been found to have potential applications in scientific research due to its ability to interact with the endocannabinoid system in the body.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Indoles are commonly used in multicomponent reactions for the synthesis of various heterocyclic compounds due to their biological and pharmaceutical activities .
Biologically Active Compounds
Indole derivatives are increasingly used as biologically active compounds for treating cancer cells, microbes, and different types of disorders in the human body .
Anti-inflammatory Applications
Indoles have been found to induce the secretion of anti-inflammatory cytokines and reduce the synthesis of pro-inflammatory cytokines, which could be beneficial in medical treatments .
Pharmaceutical Development
Indole-based chiral heterocycles are important in pharmaceuticals, natural products, functional materials, chiral catalysts, and ligands due to their extensive study in catalytic asymmetric synthesis .
Metal-Catalyzed Functionalization
Recent advances in metal-catalyzed functionalization of indoles focus on positional selectivity and types of methods used for functionalization, which is significant for chemical synthesis .
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c1-20-12-14(16-4-2-3-5-17(16)20)8-11-18(21)13-6-9-15(19)10-7-13/h2-12H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLONABEHOCVLW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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